
3-methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide” is a compound that has been studied for its potential biological activities . It is known to inhibit TCDD-mediated nuclear translocation and DNA binding of AhR, and inhibit TCDD-induced luciferase activity with an IC50 of 30nM .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides, which includes “this compound”, involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . This reaction is catalyzed by sodium acetate at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been characterized by 1H NMR, 13C NMR, and HRMS .
Chemical Reactions Analysis
Pyrazole-4-carboxamides, including “this compound”, have been shown to exhibit antifungal activity . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .
Scientific Research Applications
Synthesis and Characterization
Research on pyrazole derivatives, including compounds structurally related to 3-methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide, focuses on their synthesis, characterization, and potential biological activities. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, indicating a methodological interest in pyrazole compounds for further biochemical studies (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
The synthesized pyrazole derivatives have shown cytotoxic activity against certain cancer cell lines, suggesting their potential as anticancer agents. This includes studies where new synthesized pyrazoles were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such findings underscore the potential therapeutic applications of pyrazole derivatives in cancer treatment.
Antifungal Activity
Research also extends to the antifungal properties of pyrazole derivatives. Novel compounds have been synthesized and tested against various phytopathogenic fungi, displaying moderate to excellent activities, highlighting their potential as antifungal agents (Du et al., 2015).
Auxin Activities
Some studies have explored the auxin activities of acylamides with pyrazole and thiadiazole structures, although these activities were not found to be high. This suggests the potential for agricultural applications, albeit with limitations that require further investigation (Yue et al., 2010).
Molecular Structure Analysis
There's a focus on the molecular structure and interaction analysis of pyrazole derivatives, such as Hirshfeld surface analysis and DFT calculations. These studies provide insights into the molecular geometries, electronic structures, and the impact of solvent effects, which are crucial for understanding the physicochemical properties and potential bioactivities of these compounds (Kumara et al., 2018).
Mechanism of Action
Target of Action
aureus topoisomerase IV enzyme and the Leishmania major pteridine reductase 1 (LmPTR1) enzyme . These enzymes play crucial roles in bacterial DNA replication and protozoan survival, respectively .
Mode of Action
Similar pyrazole compounds have been found to inhibit their targets, leading to the disruption of essential biological processes . For instance, inhibition of the topoisomerase IV enzyme can lead to the prevention of bacterial DNA replication , while inhibition of the LmPTR1 enzyme can disrupt the survival of protozoans .
Biochemical Pathways
Similar pyrazole compounds have been found to affect the dna replication pathway in bacteria by inhibiting the topoisomerase iv enzyme , and the survival pathway in protozoans by inhibiting the LmPTR1 enzyme . The downstream effects of these disruptions can include the death of the bacteria or protozoans.
Result of Action
Similar pyrazole compounds have been found to exhibit antimicrobial and antiprotozoal activities, likely resulting from their inhibition of essential enzymes . These activities can lead to the death of the bacteria or protozoans.
properties
IUPAC Name |
3-methoxy-1-methyl-N-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-10(12(14-15)17-2)11(16)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISVXBYAZGIHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

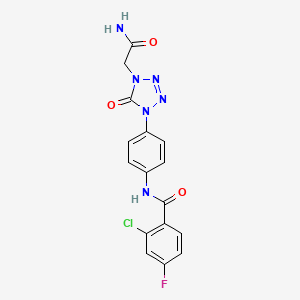
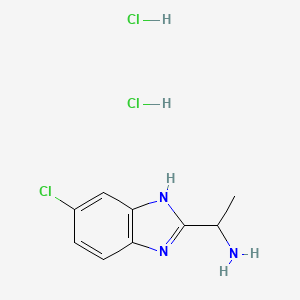
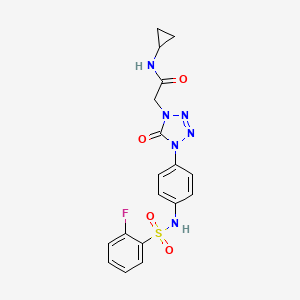
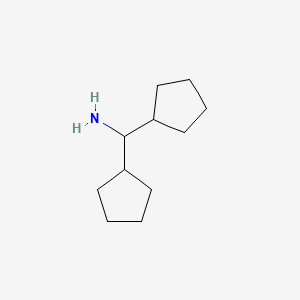
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one](/img/structure/B2824428.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2824429.png)
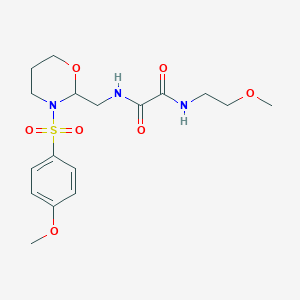
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2824432.png)
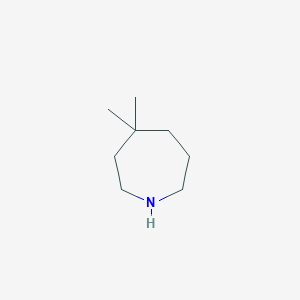
![2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2824434.png)
![5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2824435.png)

![N-[2-(1,2-Oxazol-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824442.png)
![4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2824443.png)